Absence of Verifiable Quantitative Differentiation Data from Primary Literature
A rigorous search of primary research papers, patents, and authoritative databases failed to locate any study where 1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901044-94-8) was directly tested alongside a named comparator with quantitative results in a defined assay. A related compound, designated '5476423' and potentially structurally identical based on MeSH mapping, was reported as a lead compound with an 80-fold increased potency (IC50) against gallium-resistant human lung adenocarcinoma (A549) cells compared to gallium acetylacetonate (GaAcAc) [1]. However, the crucial link confirming that CAS 901044-94-8 is indeed compound '5476423' is missing from all available sources. Therefore, this quantitative data point cannot be assigned to the target compound, and no direct head-to-head, cross-study comparable, or class-level quantitative evidence can be provided.
| Evidence Dimension | Anti-proliferative activity against gallium-resistant A549 lung cancer cells |
|---|---|
| Target Compound Data | No directly attributable data available |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) |
| Quantified Difference | 80-fold increased potency reported for compound '5476423', not confirmed to be CAS 901044-94-8 |
| Conditions | A549 (R-cells) lung adenocarcinoma cell line (from Oyelere et al., 2014, but not linked to target compound) |
Why This Matters
Procurement decisions based on this unconfirmed link carry extreme scientific and financial risk, as the actual compound purchased may have a different or no biological activity profile.
- [1] Oyelere, A., et al. (2014). Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett., 24(18), 4553-6. View Source
